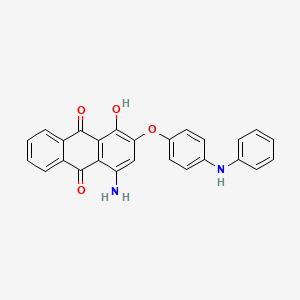
N-Phenyl-N'-(4-methoxyphenyl)formamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N’-(4-methoxyphenyl)formamidine is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.2738 It is characterized by the presence of a formamidine group, which is a functional group consisting of a formyl group attached to an amine
Méthodes De Préparation
The synthesis of N-Phenyl-N’-(4-methoxyphenyl)formamidine typically involves the reaction between aniline derivatives and ethyl orthoformate in the presence of an acid catalyst . One efficient method for synthesizing formamidine derivatives is by using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
N-Phenyl-N’-(4-methoxyphenyl)formamidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
N-Phenyl-N’-(4-methoxyphenyl)formamidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Phenyl-N’-(4-methoxyphenyl)formamidine involves its interaction with specific molecular targets and pathways. The formamidine group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-Phenyl-N’-(4-methoxyphenyl)formamidine can be compared with other similar compounds, such as:
N,N’-Bis(4-methoxyphenyl)formamidine: This compound has two methoxyphenyl groups and may exhibit different reactivity and applications.
Formamide, N-phenyl-: This compound has a simpler structure and different chemical properties. The uniqueness of N-Phenyl-N’-(4-methoxyphenyl)formamidine lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
106484-20-2 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N'-(4-methoxyphenyl)-N-phenylmethanimidamide |
InChI |
InChI=1S/C14H14N2O/c1-17-14-9-7-13(8-10-14)16-11-15-12-5-3-2-4-6-12/h2-11H,1H3,(H,15,16) |
Clé InChI |
VYJTXILKOYBMCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


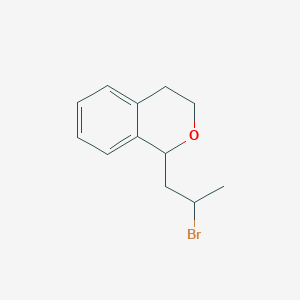

![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
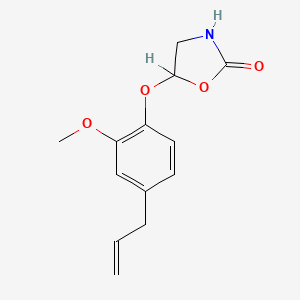
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

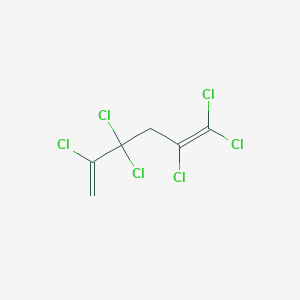
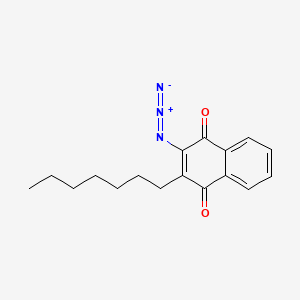


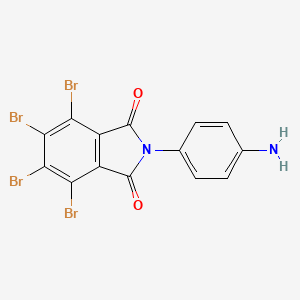
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
